molecular formula C7H7NO2 B13143919 3-Amino-2-hydroxybenzaldehyde

3-Amino-2-hydroxybenzaldehyde

Cat. No.: B13143919
M. Wt: 137.14 g/mol
InChI Key: XSZZWPBNDRGQIK-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C7H7NO2 . It is a derivative of benzaldehyde, characterized by the presence of an amino group at the third position and a hydroxyl group at the second position on the benzene ring. This compound is a white to light yellow solid with a distinct benzaldehyde-like aroma. It is soluble in organic solvents and is used as an intermediate in the synthesis of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-2-hydroxybenzaldehyde can be synthesized through several methods. One common method involves the condensation reaction between benzylamine and sodium hypochlorite. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale condensation reactions. The process is optimized for efficiency and cost-effectiveness, utilizing advanced techniques such as mechanosynthesis and solid-state melt reactions. These methods enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-2-hydroxybenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The compound can form Schiff bases through condensation reactions with primary amines. These Schiff bases can chelate metal ions, influencing the electron distribution in the coordination sphere of the metal. This chelation can modulate the biological activity of the metal complexes, making them effective in various applications such as antimicrobial and anticancer agents .

Comparison with Similar Compounds

  • 2-Amino-3-hydroxybenzaldehyde
  • 4-Amino-2-hydroxybenzaldehyde
  • 3-Hydroxybenzaldehyde

Comparison:

This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various chemical processes.

Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

3-amino-2-hydroxybenzaldehyde

InChI

InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H,8H2

InChI Key

XSZZWPBNDRGQIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)O)C=O

Origin of Product

United States

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